3,4,5-Trimetoxibenzamida

Descripción general

Descripción

3,4,5-Trimethoxybenzamide, also known as TMB, is an aromatic amide compound with the molecular formula C9H11NO3. It has a wide range of applications in the field of biochemistry and pharmacology, and is used in a variety of laboratory experiments. TMB is a colorless solid that is soluble in organic solvents, making it a useful reagent for a variety of chemical reactions.

Aplicaciones Científicas De Investigación

Síntesis de Trimetoprima

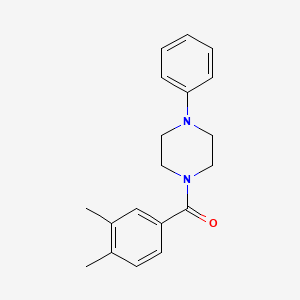

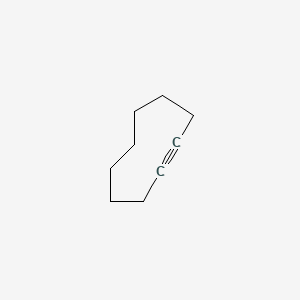

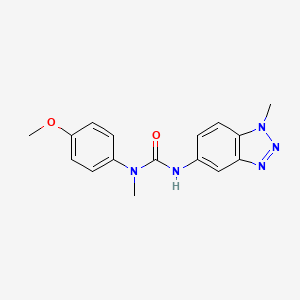

El 3,4,5-Trimetoxibenzaldehído, que está estrechamente relacionado con la 3,4,5-Trimetoxibenzamida, se utiliza en la síntesis de trimetoprima {svg_1}. La trimetoprima es un antibiótico ampliamente utilizado que inhibe la dihidrofolato reductasa bacteriana, previniendo la síntesis del ADN bacteriano.

Síntesis de Fenetilaminas Psicodélicas

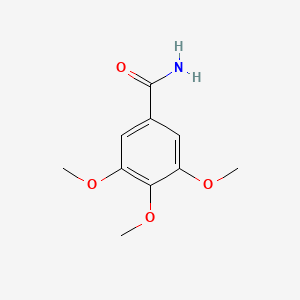

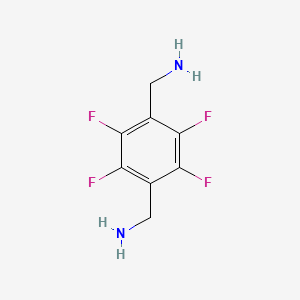

El 3,4,5-Trimetoxibenzaldehído también se utiliza en la síntesis de fenetilaminas psicodélicas {svg_2}. Las fenetilaminas son una clase de compuestos que tienen propiedades psicoactivas y se utilizan a menudo en el estudio de la mente y la conciencia humanas.

Producción de Aditivos Plásticos

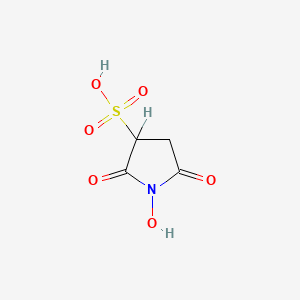

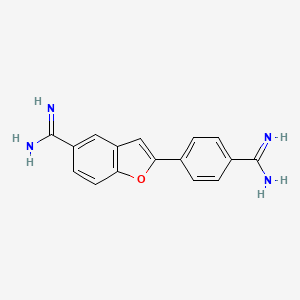

El 3,4,5-Trimetoxibenzaldehído se puede utilizar en la producción de aditivos plásticos {svg_3}. Estos aditivos pueden mejorar las propiedades de los plásticos, como su flexibilidad, durabilidad y resistencia al calor y los productos químicos.

Síntesis de 3,4,5-Trimetoxibenzensulfonamidas

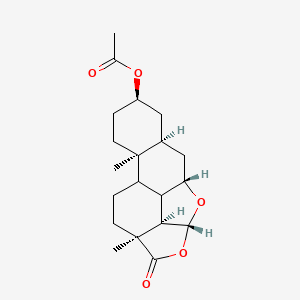

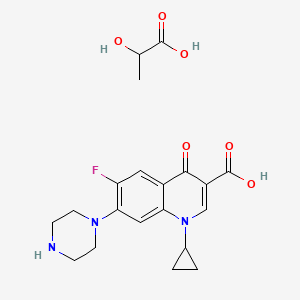

La this compound se puede utilizar en la síntesis de 3,4,5-trimetoxibenzensulfonamidas {svg_4}. Estos compuestos se sintetizaron para la detección biológica, lo que indica su posible uso en el descubrimiento y desarrollo de fármacos.

Investigación Antiarrítmica

Se ha investigado el uso de derivados de this compound como antiarrítmicos {svg_5}. Los antiarrítmicos son medicamentos que se utilizan para tratar y prevenir anomalías en el ritmo cardíaco.

Amplias Propiedades Medicinales

Se ha llevado a cabo investigación sobre la síntesis química y la modificación de la this compound y sus análogos de éster y amida como agentes terapéuticos {svg_6}. Estos compuestos han mostrado una amplia gama de propiedades medicinales, incluyendo antitumorales, antivirales, medicamentos del SNC (sistema nervioso central), antibacterianos, antiinflamatorios y agentes hematológicos a largo plazo {svg_7}.

Mecanismo De Acción

Target of Action

3,4,5-Trimethoxybenzamide, also known as Trimethobenzamide, primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .

Mode of Action

It is an antagonist of the D2 receptor , which means it blocks the activity of this receptor. By inhibiting the D2 receptor in the CTZ, it suppresses the transmission of emetic impulses to the vomiting center, thereby preventing nausea and vomiting .

Biochemical Pathways

3,4,5-Trimethoxybenzamide has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This pathway plays a key role in cellular processes such as glucose metabolism and insulin signaling . Activation of this pathway by 3,4,5-Trimethoxybenzamide enhances the capability of glycogen synthesis and glucose consumption .

Pharmacokinetics

The pharmacokinetics of 3,4,5-Trimethoxybenzamide have been studied in healthy adult subjects . Following administration, the time to reach maximum plasma concentration (Tmax) was about half an hour . The relative bioavailability of the capsule formulation compared to the solution is 100% . The mean elimination half-life of 3,4,5-Trimethoxybenzamide is 7 to 9 hours . Between 30 – 50 % of a single dose in humans is excreted unchanged in the urine within 48 – 72 hours .

Result of Action

The primary result of 3,4,5-Trimethoxybenzamide’s action is the prevention of nausea and vomiting . It achieves this by inhibiting the transmission of emetic impulses to the vomiting center via its action on the CTZ . Additionally, it has been found to ameliorate insulin sensitivity and glucose tolerance, potentially offering benefits in the management of conditions like diabetes .

Action Environment

The action of 3,4,5-Trimethoxybenzamide can be influenced by various environmental factors. For instance, its absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, gender, and renal function . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3,4,5-Trimethoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with antiarrhythmic agents . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of 3,4,5-Trimethoxybenzamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which is involved in conveying emetic impulses . This interaction can alter cellular responses to external stimuli, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 3,4,5-Trimethoxybenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s mechanism of action may involve the chemoreceptor trigger zone (CTZ), where it inhibits emetic responses . This inhibition is achieved through binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trimethoxybenzamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3,4,5-Trimethoxybenzamide in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of 3,4,5-Trimethoxybenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting emetic responses . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

3,4,5-Trimethoxybenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes hepatic metabolism, resulting in the formation of metabolites such as trimethobenzamide N-oxide . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 3,4,5-Trimethoxybenzamide within cells and tissues are essential for its biological activity. The compound is distributed mainly into the liver, kidneys, and lungs in animals . It may interact with specific transporters or binding proteins, affecting its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of 3,4,5-Trimethoxybenzamide plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNMTJKRHHLJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062841 | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-62-2 | |

| Record name | 3,4,5-Trimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3086-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L1O54TAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)

![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)

![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1203987.png)

![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)